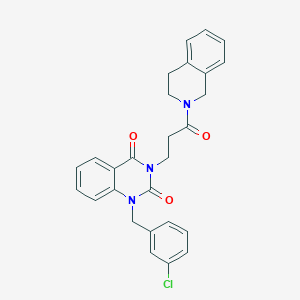![molecular formula C15H16ClNO3S B2495009 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-62-8](/img/structure/B2495009.png)
3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves complex chemical processes. A study by (Moosavi-Zare et al., 2013) discusses the preparation of similar pyridinium compounds. Another research by (Gilbile et al., 2017) details the synthesis of related pyridine derivatives, highlighting the complexity of such synthesis processes.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography and other spectroscopic methods. (Nelson et al., 1988) provide an insight into the structural studies of similar pyridinones. The study reveals key aspects of the bond lengths, angles, and overall molecular geometry.
Chemical Reactions and Properties
Pyridinones and their derivatives are known for their unique chemical reactions. (Govaerts et al., 2002) and (Govaerts et al., 2004) discuss the generation of pyridinone derivatives and their application in Diels-Alder reactions, which is a key chemical property of these compounds.
Physical Properties Analysis
The physical properties of such compounds include aspects like solubility, crystallinity, and melting points. Research by (Liu et al., 2013) on related polyamides containing pyridine provides insights into the solubility and thermal properties, which can be extrapolated to understand similar compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are essential for understanding the applications of this compound. Studies like those by (An & Wu, 2017) on the synthesis of related compounds help in understanding the reactivity and potential applications of such chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : A study describes the synthesis of novel soluble fluorinated polyamides incorporating pyridine and sulfone, highlighting their high thermal stability and excellent mechanical properties. These polyamides show potential for use in high-performance materials due to their low dielectric constants and moisture absorption, making them suitable for electronic applications (Xiao-Ling Liu et al., 2013).
Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids : Research focused on the preparation of aromatic polyamides using ether-sulfone-dicarboxylic acids, including sulfonylbis(2,6-dimethyl-1,4-phenylene)dioxy dibenzoic acid. These polyamides demonstrated high glass transition temperatures and thermal stability, indicating their potential for use in advanced material applications (S. Hsiao & P. Huang, 1997).
Chemical Synthesis and Characterization
Synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : A paper outlines the modified synthesis of this compound, an intermediate used in the synthesis of Dexlansoprazole. The research emphasizes the efficient synthesis process and green metrics evaluation, suggesting its application in pharmaceutical synthesis (Rohidas Gilbile et al., 2017).
Utilization of Potassium Carbonate for Synthesis of Thieno[2,3-b]pyridine Derivatives : This study presents a novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. The process demonstrates an efficient approach to obtaining these derivatives, which could have implications in various chemical synthesis applications (V. E. Kalugin & A. M. Shestopalov, 2019).
Advanced Chemical Applications
Preparation of Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : Research indicates the synthesis and application of this novel ionic liquid as a catalyst for synthesizing complex organic compounds. This highlights its potential use in various chemical synthesis processes (A. R. Moosavi-Zare et al., 2013).
Mono- and Trinuclear Tripodal Platinum(II) Chelated Complexes : A study explores the creation of new chelating ligands containing both sulfoxide and pyridine moieties. These ligands were used to synthesize mononuclear and trinuclear platinum(II) complexes, suggesting potential applications in catalysis and material science (A. Barattucci et al., 2013).
Colour Tuning in Iridium(III) Complexes with Sulfonyl-Substituted Ligands : This research discusses the synthesis of iridium(III) complexes with sulfonyl-substituted cyclometallating ligands. The study highlights the ability to tune the color of these complexes, which could be significant in developing new optoelectronic materials (Cathrin D. Ertl et al., 2015).
Propiedades
IUPAC Name |
3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-8-5-6-12(16)11(4)13(8)21(19,20)14-9(2)7-10(3)17-15(14)18/h5-7H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDBXPRCVUOCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332241 | |
| Record name | 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860787-62-8 | |
| Record name | 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)





![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)



![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)